(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid
Overview
Description
(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with enzymes such as proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. These interactions are essential for the synthesis of complex peptides and proteins, making ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid a valuable tool in biochemical research .
Cellular Effects
The effects of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in peptide synthesis and degradation, thereby influencing the overall metabolic activity of the cell. Additionally, ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid can impact cell signaling pathways by interacting with key signaling molecules, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For instance, it can inhibit proteases, preventing the breakdown of peptides, or activate peptidases, facilitating peptide bond formation. These interactions are crucial for the regulation of peptide synthesis and degradation, highlighting the importance of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid change over time. The compound is known for its stability, with a long shelf-life and resistance to degradation under standard laboratory conditions. Over extended periods, some degradation may occur, potentially affecting its efficacy in biochemical reactions. Long-term studies have shown that ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective in modulating biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a specific dosage range within which ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is most effective without causing harm .
Metabolic Pathways
®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is involved in several metabolic pathways, primarily those related to peptide synthesis and degradation. It interacts with enzymes such as proteases and peptidases, influencing the metabolic flux and levels of metabolites involved in these pathways. The compound’s role in these metabolic processes underscores its importance in maintaining cellular homeostasis and regulating biochemical reactions .
Transport and Distribution
Within cells and tissues, ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is crucial for its function, as it needs to reach target sites within the cell to be effective .
Subcellular Localization
The subcellular localization of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules. The localization of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is essential for its activity and function, as it ensures that the compound is in the right place at the right time to modulate biochemical reactions .
Properties
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRQUNUKPSDFFF-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719304 | |
Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018899-99-4 | |
Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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